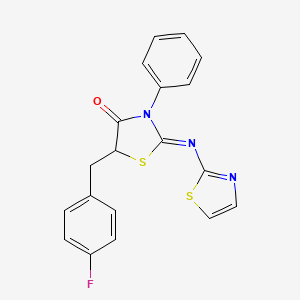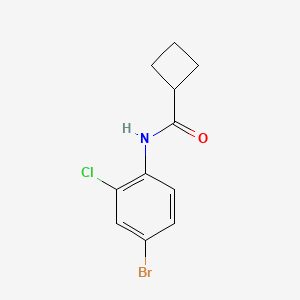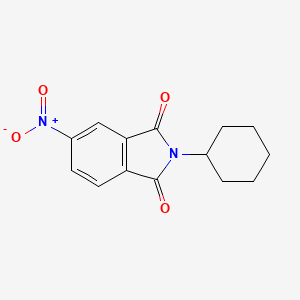
N-(4-ethylphenyl)-4-(4-morpholinylmethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-ethylphenyl)-4-(4-morpholinylmethyl)benzamide, also known as EMB or Ethambutol, is a chemical compound that has been widely used as an anti-tuberculosis drug. It was first synthesized in the 1960s and has since been an essential component of the first-line treatment for tuberculosis.
作用机制
The exact mechanism of action of N-(4-ethylphenyl)-4-(4-morpholinylmethyl)benzamide is not fully understood. However, it is known to inhibit the synthesis of the mycobacterial cell wall by blocking the arabinosyltransferase enzyme. This enzyme is responsible for the formation of arabinogalactan, a component of the mycobacterial cell wall. By inhibiting this enzyme, this compound disrupts the integrity of the cell wall, leading to bacterial death.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to decrease the production of adenosine triphosphate (ATP) in mycobacteria, which is essential for their survival. This compound has also been shown to inhibit the growth of mycobacteria in acidic environments, which is important for the treatment of tuberculosis. In addition, this compound has been found to have minimal toxicity to human cells, making it a safe and effective drug for the treatment of tuberculosis.
实验室实验的优点和局限性
N-(4-ethylphenyl)-4-(4-morpholinylmethyl)benzamide has several advantages for lab experiments. It is readily available and relatively inexpensive, making it an ideal drug for research purposes. This compound is also easy to administer and has a well-established safety profile. However, this compound has some limitations for lab experiments. It can be difficult to obtain pure this compound, and the synthesis method can be time-consuming. In addition, this compound has limited efficacy against drug-resistant strains of tuberculosis, which can make it challenging to study the mechanisms of drug resistance.
未来方向
There are several future directions for research on N-(4-ethylphenyl)-4-(4-morpholinylmethyl)benzamide. One area of research is the development of new synthesis methods to improve the yield and purity of this compound. Another area of research is the investigation of this compound's potential use in the treatment of other bacterial infections. Additionally, research on the mechanisms of drug resistance to this compound could lead to the development of new drugs to combat drug-resistant tuberculosis. Finally, the development of new formulations of this compound could improve its efficacy and reduce the risk of adverse effects.
Conclusion:
In conclusion, this compound is a chemical compound that has been widely used as an anti-tuberculosis drug. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. This compound has proven to be a safe and effective drug for the treatment of tuberculosis, and further research on this compound could lead to the development of new drugs to combat drug-resistant strains of tuberculosis and other bacterial infections.
合成方法
The synthesis of N-(4-ethylphenyl)-4-(4-morpholinylmethyl)benzamide involves the condensation of 4-ethylbenzoyl chloride with 4-(morpholinomethyl)aniline in the presence of a base such as sodium hydroxide. The resulting product is then purified by recrystallization to obtain pure this compound. The yield of this synthesis method is approximately 70%.
科学研究应用
N-(4-ethylphenyl)-4-(4-morpholinylmethyl)benzamide has been extensively studied for its anti-tuberculosis properties. It is used in combination with other drugs such as isoniazid, rifampicin, and pyrazinamide to treat tuberculosis. This compound has also been investigated for its potential use in the treatment of other bacterial infections such as leprosy and Mycobacterium avium complex (MAC) infections.
属性
IUPAC Name |
N-(4-ethylphenyl)-4-(morpholin-4-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-2-16-5-9-19(10-6-16)21-20(23)18-7-3-17(4-8-18)15-22-11-13-24-14-12-22/h3-10H,2,11-15H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHXRRDLUQIXDQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B5784637.png)

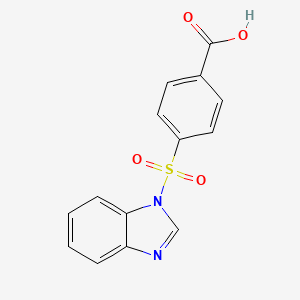
![N'-benzylidene-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5784658.png)
![3-methyl-6-(4-methyl-1-piperazinyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5784662.png)
![2-[4-(3,4-dihydro-1(2H)-quinolinyl)-4-oxobutyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5784669.png)
![2-{[(1-methyl-1H-benzimidazol-2-yl)methylene]amino}phenol](/img/structure/B5784675.png)
![4-chloro-N-{4-[(dimethylamino)carbonyl]phenyl}benzamide](/img/structure/B5784678.png)
![N-[2-(4-morpholinyl)ethyl]-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5784680.png)
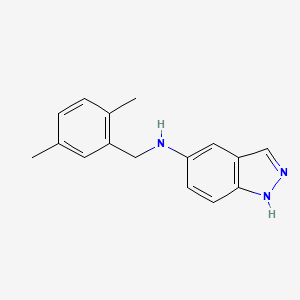
![N-(4-methoxybenzyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5784695.png)
